![molecular formula C15H23N3O2 B2432219 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one CAS No. 2380071-62-3](/img/structure/B2432219.png)
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class. It is a potent psychostimulant that has been used as a recreational drug. MDPV has been classified as a Schedule I drug in the United States due to its high potential for abuse and addiction. However, MDPV has also shown promise in scientific research due to its unique properties.
作用机制
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels is thought to be responsible for the psychostimulant effects of 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one.
Biochemical and Physiological Effects:
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased energy, and increased sociability. However, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has also been associated with negative effects such as anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has several advantages for use in laboratory experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the function of these neurotransmitters. Additionally, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has a relatively long half-life, allowing for sustained effects in animal models. However, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one also has limitations, including its potential for abuse and addiction, which must be carefully considered when using it in laboratory experiments.
未来方向
There are several future directions for research on 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one. One potential direction is the investigation of its therapeutic potential as a treatment for addiction and other psychiatric disorders. Additionally, further research is needed to elucidate the mechanisms underlying the negative effects of 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one, such as anxiety and paranoia. Finally, more research is needed to determine the long-term effects of 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one use, particularly in terms of its potential for addiction and dependence.
合成方法
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one can be synthesized through a variety of methods, including the Leuckart reaction and the reductive amination of 3,4-methylenedioxyphenylpropan-2-one. The Leuckart reaction involves the reaction of propiophenone with formamide and hydrochloric acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride.
科学研究应用
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been used in scientific research to investigate its potential as a treatment for various medical conditions, such as depression, anxiety, and addiction. 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its therapeutic effects. Additionally, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been used as a tool for studying the dopaminergic system and its role in addiction and other psychiatric disorders.
属性
IUPAC Name |
3-methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)8-14(19)18-6-4-13(5-7-18)20-15-16-9-12(3)10-17-15/h9-11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZEHNCGGVICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2432136.png)
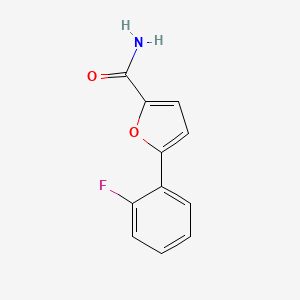
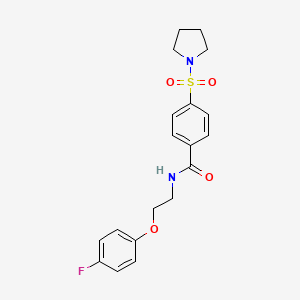
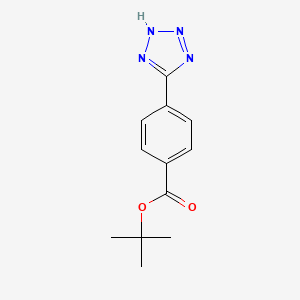
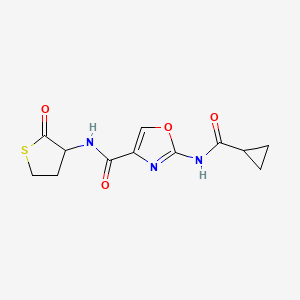
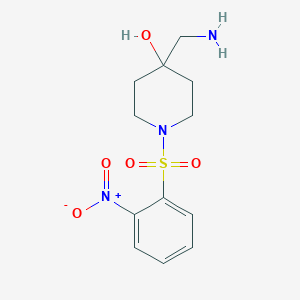

![1-(3-Hydroxypropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2432151.png)
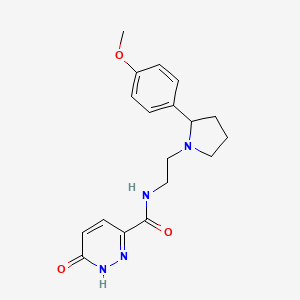
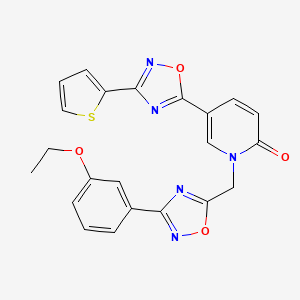
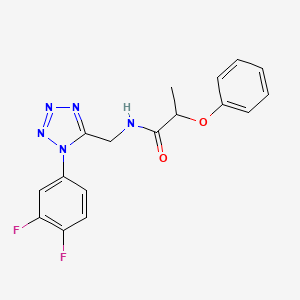
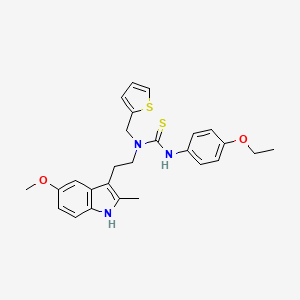
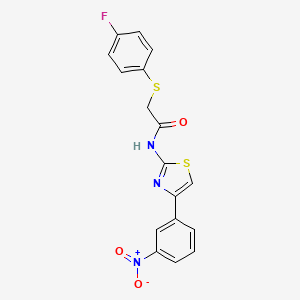
![3',4'-dichloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2432159.png)